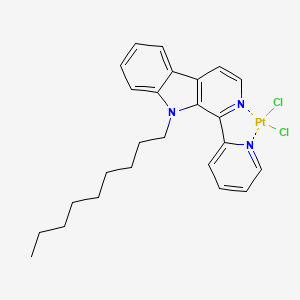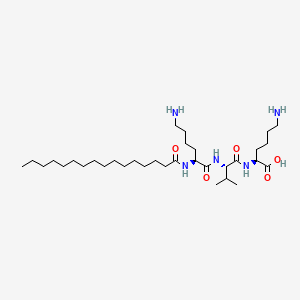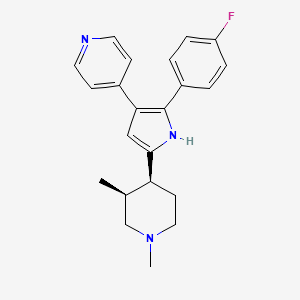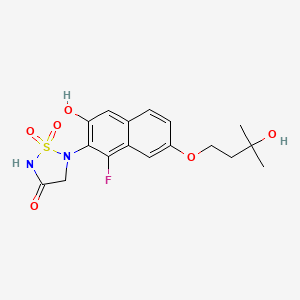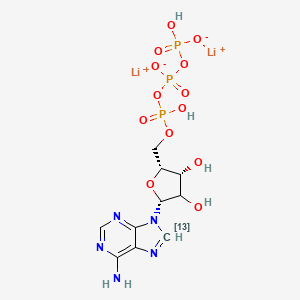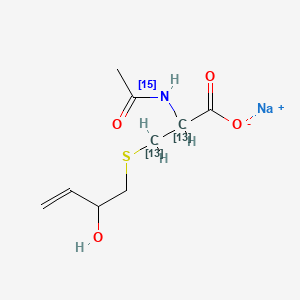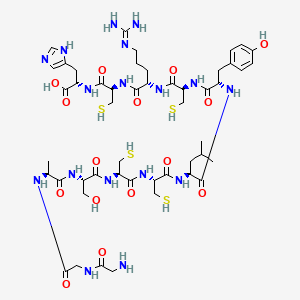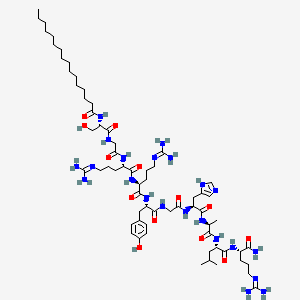
palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 is a synthetic peptide known for its role as a protease-activated receptor 4 (PAR4) antagonist. This compound is often referred to as a pepducin, which is a lipidated peptide that mimics intracellular loops of G-protein-coupled receptors (GPCRs). It has been studied for its potential therapeutic applications, particularly in the context of platelet aggregation and cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection Steps: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using a base like piperidine.
Cleavage from Resin: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
化学反応の分析
Types of Reactions
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine and histidine residues.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of dityrosine cross-links, while reduction would yield free thiol groups .
科学的研究の応用
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 has been extensively studied for its applications in various fields:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor interactions.
Medicine: Explored as a therapeutic agent for preventing platelet aggregation and reducing myocardial injury.
作用機序
The primary mechanism of action of palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 involves its antagonistic effect on PAR4. By mimicking the third intracellular loop of PAR4, it inhibits the receptor’s activation and subsequent signaling pathways. This leads to reduced platelet aggregation and protection against systemic platelet activation .
類似化合物との比較
Similar Compounds
Palmitoyl-Gly-Arg-Gly-Asp-Ser: Another pepducin with similar lipidation but different peptide sequence.
Palmitoyl-Arg-Gly-Asp-Ser: Known for its role in cell adhesion and signaling.
Uniqueness
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 is unique due to its specific sequence and lipidation, which confer distinct biological activities. Its ability to selectively inhibit PAR4 without agonist activity makes it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C65H112N22O13 |
|---|---|
分子量 |
1409.7 g/mol |
IUPAC名 |
N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C65H112N22O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24-52(90)83-51(38-88)58(96)78-36-53(91)81-46(22-19-30-75-64(69)70)59(97)85-47(23-20-31-76-65(71)72)60(98)87-49(33-42-25-27-44(89)28-26-42)57(95)77-37-54(92)82-50(34-43-35-73-39-79-43)61(99)80-41(4)56(94)86-48(32-40(2)3)62(100)84-45(55(66)93)21-18-29-74-63(67)68/h25-28,35,39-41,45-51,88-89H,5-24,29-34,36-38H2,1-4H3,(H2,66,93)(H,73,79)(H,77,95)(H,78,96)(H,80,99)(H,81,91)(H,82,92)(H,83,90)(H,84,100)(H,85,97)(H,86,94)(H,87,98)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76)/t41-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChIキー |
HYVVLYYGZHMEJW-JMDYEWFISA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



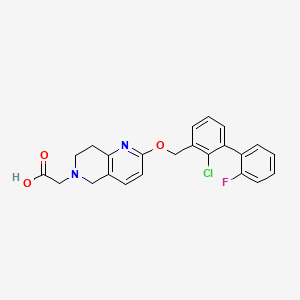

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
